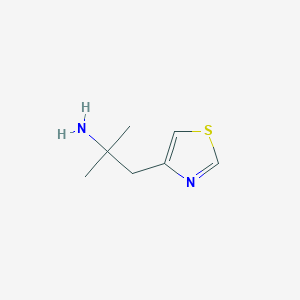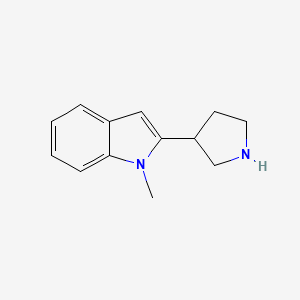
1-methyl-2-(pyrrolidin-3-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-2-(pyrrolidin-3-yl)-1H-indole is a compound that features a pyrrolidine ring fused to an indole structure
Méthodes De Préparation
The synthesis of 1-methyl-2-(pyrrolidin-3-yl)-1H-indole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the pyrrolidine ring can be constructed from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine rings . Industrial production methods often employ microwave-assisted organic synthesis (MAOS) to increase synthetic efficiency .
Analyse Des Réactions Chimiques
1-methyl-2-(pyrrolidin-3-yl)-1H-indole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including anticancer and antibacterial activities . Additionally, it is used in the development of new materials with unique properties .
Mécanisme D'action
The mechanism of action of 1-methyl-2-(pyrrolidin-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to certain proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
1-methyl-2-(pyrrolidin-3-yl)-1H-indole can be compared with other similar compounds, such as pyrrolidine derivatives and indole derivatives. These compounds share some structural similarities but differ in their specific chemical properties and biological activities. For instance, pyrrolidine derivatives are known for their versatility in drug discovery, while indole derivatives are widely studied for their diverse pharmacological activities .
Propriétés
Formule moléculaire |
C13H16N2 |
|---|---|
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
1-methyl-2-pyrrolidin-3-ylindole |
InChI |
InChI=1S/C13H16N2/c1-15-12-5-3-2-4-10(12)8-13(15)11-6-7-14-9-11/h2-5,8,11,14H,6-7,9H2,1H3 |
Clé InChI |
KKHGCBKBRXVBCN-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C=C1C3CCNC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-[(Propan-2-yloxy)methyl]phenyl}methanaminehydrochloride](/img/structure/B13594977.png)
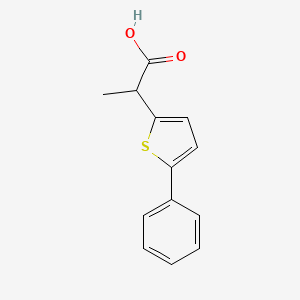


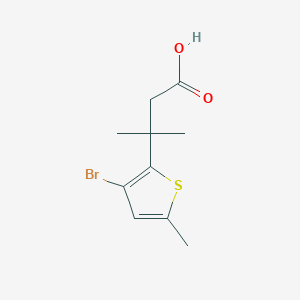
![2-{3-Bromo-5-[(fluorosulfonyl)oxy]phenyl}aceticacid](/img/structure/B13595000.png)
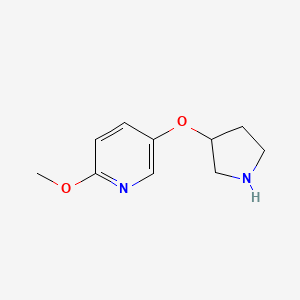
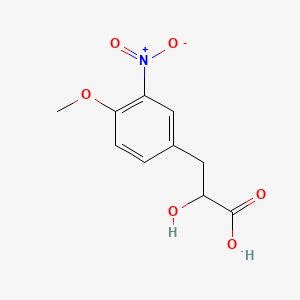


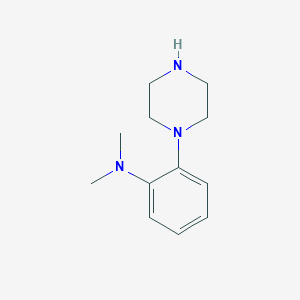
![3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13595062.png)

